REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=[O:12])=[CH:4][CH:3]=1.F[C:14](F)(F)C([O-])=O.C[NH2+]C1C=CC=CC=1.C=O>C1COCC1>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][C:8](=[CH2:14])[C:9]2=[O:12])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2CCCC(C2=C1)=O
|
Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])(F)F.C[NH2+]C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The oil bath was removed
|
Type
|
ADDITION
|
Details
|
Diethyl ether was added to the reaction mixture, which
|
Type
|
CUSTOM
|
Details
|
the separation of a red gum
|
Type
|
CUSTOM
|
Details
|
The ethereal solution was decanted from the red gum into a separatory funnel
|
Type
|
WASH
|
Details
|
washed with half-saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
The red gum was triturated with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
to extract the washing water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration of the organic layer
|
Type
|
CUSTOM
|
Details
|
afforded a heavy red oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CCC(C(C2=C1)=O)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.59 mmol | |
AMOUNT: MASS | 0.85 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |